molecular formula C18H14ClN7O2 B11524715 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(2-chlorophenyl)methylidene]acetohydrazide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(2-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11524715
M. Wt: 395.8 g/mol
InChI Key: BBHIEBMXKINTFG-NKVSQWTQSA-N
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Description

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(2-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of oxadiazole and benzimidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(2-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 4-amino-1,2,5-oxadiazole with 1H-1,3-benzodiazole under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2-chlorobenzaldehyde and acetic hydrazide to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(2-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or nitric acid under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(2-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(2-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(4-NITRO-1,2,5-OXADIAZOL-3-YL)-1,2,5-OXADIAZOLE
  • 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-BENZIMIDAZOL-1-YL]-N’-{5-BROMO-2-HYDROXY-3-NITROBENZYLIDENE}ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(2-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its combination of oxadiazole and benzimidazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H14ClN7O2

Molecular Weight

395.8 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(Z)-(2-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H14ClN7O2/c19-12-6-2-1-5-11(12)9-21-23-15(27)10-26-14-8-4-3-7-13(14)22-18(26)16-17(20)25-28-24-16/h1-9H,10H2,(H2,20,25)(H,23,27)/b21-9-

InChI Key

BBHIEBMXKINTFG-NKVSQWTQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)Cl

Origin of Product

United States

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